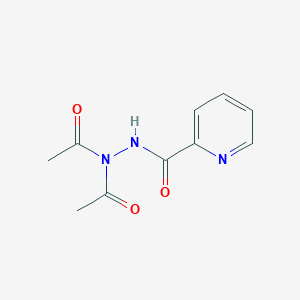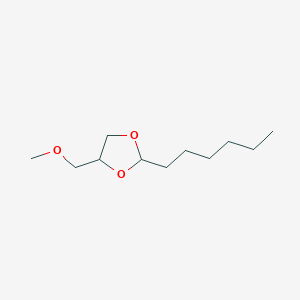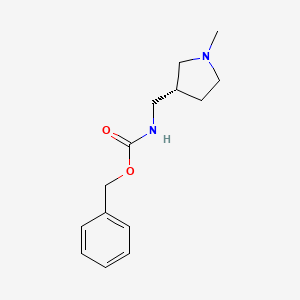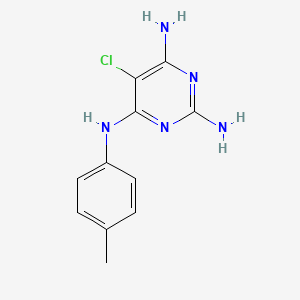
Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a carbamate ester. Its molecular formula is C11H22N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of piperidine with methyl isocyanate to form the intermediate compound, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid methyl ester
- 4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 4-Amino-4-[(methylamino)carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(17)15-7-5-12(13,6-8-15)9(16)14-4/h5-8,13H2,1-4H3,(H,14,16) |
InChI Key |
ANBBHHAXENSRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


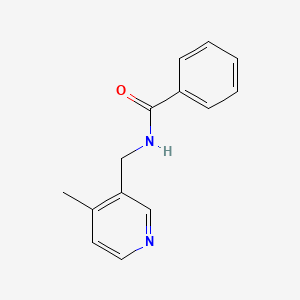
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
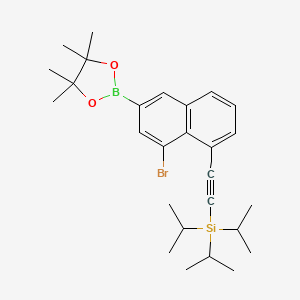
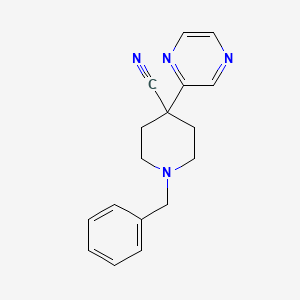
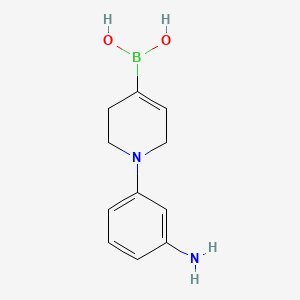
![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)

![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)
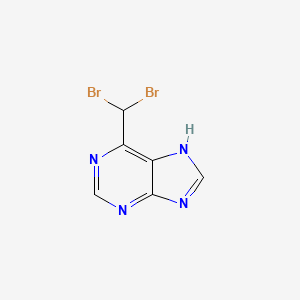
![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)
